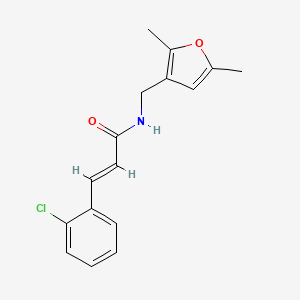

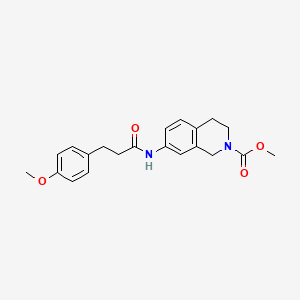

![molecular formula C22H19ClFNO2 B2595953 N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-chlor-4-fluorbenzamid CAS No. 1396883-90-1](/img/structure/B2595953.png)

N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-chlor-4-fluorbenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that includes a biphenyl group, a hydroxypropyl group, and a fluorobenzamide group . Biphenyl is an organic compound that forms colorless crystals and is used as a starting material for the production of a host of other organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like Suzuki coupling . This method involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium(0) complex .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The biphenyl group consists of two connected phenyl rings . The hydroxypropyl group contains a hydroxyl (-OH) group attached to a propyl group, and the fluorobenzamide group contains a fluorine atom and an amide group attached to a benzene ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the conditions and the reactants involved. Biphenyl compounds, for example, are known to undergo various reactions, including electrophilic aromatic substitution and oxidative coupling .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Biphenyl, for example, is a solid at room temperature, with a melting point of 69.2 °C .Wissenschaftliche Forschungsanwendungen

- Struktur-Aktivitäts-Beziehung (SAR): Elektronenziehende Gruppen am A-Ring und Hydroxylgruppen am B-Ring von Biphenylen waren vorteilhaft für die antibakterielle Aktivität. N-Heterocyclen in Benzo-Heterocyclen zeigten optimale Aktivität .

- Geringfügige Verwendung: PCBs wurden auch in anderen Produkten verwendet, z. B. in NCR-Papier (<4%) und verschiedenen Weichmacheranwendungen (ca. 9%) .

Antibakterielle Mittel

Kondensatoren und Transformatoren

Polymerisationskatalysatoren

Safety and Hazards

Zukünftige Richtungen

While specific future directions for this compound are not available, research in the field of organic chemistry continues to explore the synthesis and applications of complex organic molecules. For example, aggregation-induced emission (AIE) is a photophysical phenomenon that has been exploited for various applications, from organic electronics to biomedical research .

Wirkmechanismus

Target of Action

The primary target of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide is the programmed cell death protein 1 (PD-1) and its ligand PD-L1 . These proteins play a crucial role in the immune system’s response to cancer cells. By targeting these proteins, the compound can potentially enhance the immune system’s ability to recognize and destroy cancer cells .

Mode of Action

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide interacts with its targets (PD-1 and PD-L1) by inhibiting their interaction . This inhibition prevents the downregulation of the immune response, allowing T cells to remain active and continue attacking cancer cells . The compound’s interaction with its targets results in changes to the immune response, potentially enhancing the body’s ability to fight cancer .

Biochemical Pathways

The compound affects the PD-1/PD-L1 pathway, which is a critical regulator of T-cell activity . By inhibiting the interaction between PD-1 and PD-L1, N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide can prevent the downregulation of T-cell activity, allowing for a more robust immune response . The downstream effects of this include enhanced T-cell activity and potentially improved outcomes in cancer treatment .

Pharmacokinetics

As a small molecule, it is expected to have good oral bioavailability and tissue penetration . These properties could potentially enhance its effectiveness as a therapeutic agent by ensuring that it can reach its targets within the body .

Result of Action

The molecular and cellular effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide’s action primarily involve the enhancement of T-cell activity . By inhibiting the interaction between PD-1 and PD-L1, the compound can prevent the downregulation of T-cell activity, leading to a more robust immune response . This can potentially result in improved outcomes in cancer treatment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide. For instance, the presence of other molecules in the body can affect the compound’s ability to reach its targets . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and effectiveness . Understanding these environmental influences is crucial for optimizing the use of the compound in therapeutic applications .

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClFNO2/c1-22(27,14-25-21(26)19-12-11-18(24)13-20(19)23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13,27H,14H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZINCKBPRGGWBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=C(C=C1)F)Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea](/img/structure/B2595871.png)

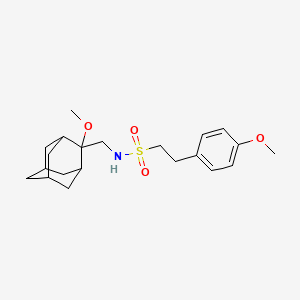

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2595874.png)

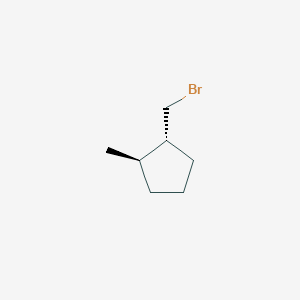

![3-(2,6-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2595875.png)

![Methyl 2-({3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl}sulfanyl)benzenecarboxylate](/img/structure/B2595882.png)

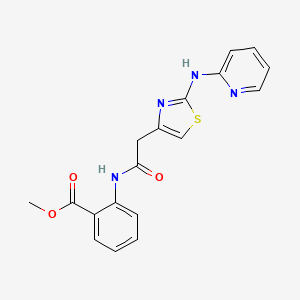

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2595887.png)

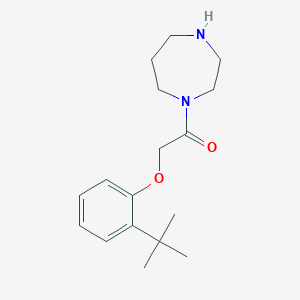

![N-[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]prop-2-enamide](/img/structure/B2595889.png)

![3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2595890.png)